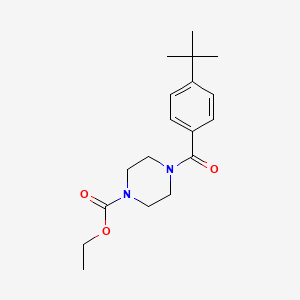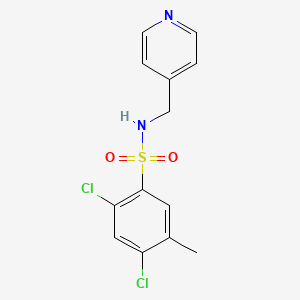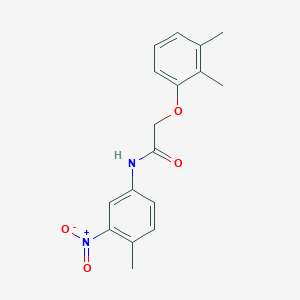![molecular formula C21H24ClN3O3 B5516720 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)
4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar piperazine derivatives often involves multi-step protocols yielding the products with high specificity. For example, Wujec and Typek (2023) developed a novel compound through a three-step protocol, emphasizing the critical role of HRMS, IR, 1H, and 13C NMR experiments in determining product structure, which may reflect on the methodologies applicable to the synthesis of our compound of interest (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of compounds with complex arrangements, such as piperazine derivatives, is often elucidated using advanced spectroscopic and crystallographic techniques. Zhang et al. (2007) synthesized a new derivative of 2,5-piperazinedione, characterized by elemental analysis, IR, 1H NMR, and X-ray diffraction, providing a potential approach to analyzing the molecular structure of our compound (Zhang et al., 2007).
Chemical Reactions and Properties
The chemical behavior of piperazine-based compounds, including reactions and properties, is a key area of interest. For instance, the synthesis of chlorodiorganotin(IV) complexes by Zia-ur-Rehman et al. (2008) with piperazine derivatives underscores the versatility and reactivity of these molecules, hinting at the reactivity patterns that might be observed with our compound of interest (Zia-ur-Rehman et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on similar compounds has led to the synthesis of derivatives with significant antimicrobial properties. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its conversion into Schiff base derivatives using 4-methoxybenzaldehyde demonstrated good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Anticancer and Anti-inflammatory Agents
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, aiming to explore their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, comparable analgesic activity, and superior anti-inflammatory activity, highlighting their potential for therapeutic applications (Abu‐Hashem et al., 2020).
Cytotoxic Activities
Research into piperazin-2-one derivatives prepared through bioisosteric substitution demonstrated that replacing the imidazole moiety with other functional groups could significantly enhance cytotoxicity toward cancer cell lines. This suggests a promising avenue for developing new cytotoxic agents for cancer treatment (Ghasemi et al., 2020).
Synthesis and Liquid Crystalline Properties
In the domain of materials science, the synthesis and characterization of compounds with a central linkage involving a substituted naphthalene ring system have been explored. These compounds exhibit mesomorphic behavior, which could be significant for applications in liquid crystal technology (Thaker et al., 2012).
Aldose Reductase Inhibitors
The development of iminothiazolidin-4-one acetate derivatives as potent aldose reductase inhibitors presents a novel therapeutic approach to treating diabetic complications. These compounds have demonstrated significant inhibitory potency, highlighting their potential utility in managing conditions associated with diabetes (Ali et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
[4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-16(26)28-20-8-5-18(13-21(20)27-2)14-23-25-11-9-24(10-12-25)15-17-3-6-19(22)7-4-17/h3-8,13-14H,9-12,15H2,1-2H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJPSMEBILURB-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)


![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)
![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)